Useful single-isomer TAMRA synthon.
6-Tamra-SE
CAS No.: 150810-69-8
Cat. No.: VC21543428
Molecular Formula: C29H25N3O7
Molecular Weight: 527.5 g/mol
Purity: 97%min
* For research use only. Not for human or veterinary use.

CAS No. | 150810-69-8 |
---|---|
Molecular Formula | C29H25N3O7 |
Molecular Weight | 527.5 g/mol |
IUPAC Name | 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate |
Standard InChI | InChI=1S/C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)22-13-16(5-8-19(22)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 |
Standard InChI Key | PAOQTZWNYMMSEE-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] |
Canonical SMILES | CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] |
Chemical Structure and Properties
6-TAMRA-SE possesses distinct chemical and physical characteristics that contribute to its utility as a fluorescent labeling reagent. The compound appears as a dark red solid and exhibits specific solubility in organic solvents, which influences its handling and application protocols .
Chemical Identity
6-TAMRA-SE is specifically the 6-isomer of carboxytetramethylrhodamine succinimidyl ester, which is important to note as the positional isomer affects its chemical behavior and spectral characteristics . The single isomer preparation ensures consistency in labeling reactions and analytical outcomes, which is particularly crucial for high-resolution applications.
Property | Value |
---|---|
Full Chemical Name | 6-Carboxytetramethylrhodamine succinimidyl ester single isomer |
CAS Number | 150810-69-8 |
Molecular Formula | C₂₉H₂₅N₃O₇ |
Molecular Weight | 527.525 Da |
Physical Appearance | Dark red solid |
Solubility | Soluble in DMSO and DMF |
The chemical structure of 6-TAMRA-SE contains a tetramethylrhodamine fluorophore core with a carboxyl group at the 6-position, which is activated as a succinimidyl ester. This reactive group enables nucleophilic substitution reactions with primary amines, resulting in the formation of stable amide bonds .
Spectral Characteristics
The fluorescence properties of 6-TAMRA-SE are central to its applications in various bioanalytical techniques. The compound exhibits distinctive spectral characteristics that make it suitable for a range of fluorescence-based detection methods.
Absorption and Emission Profiles
6-TAMRA-SE displays maximal absorption and emission in the visible spectrum, making it compatible with commonly available instrumentation for fluorescence detection. The spectral properties may vary slightly depending on the solvent environment and conjugation status.
Parameter | Measurement |
---|---|
Excitation Maximum (in MeOH) | 540 nm |
Emission Maximum (in MeOH) | 565 nm |
Alternative Reported Values | ~555/580 nm (excitation/emission) |
These spectral characteristics position 6-TAMRA-SE in the yellow-orange to red region of the visible spectrum, providing good separation from other commonly used fluorophores and reducing spectral overlap in multiplexed applications .
Applications in Research and Diagnostics
6-TAMRA-SE has established itself as a versatile tool in numerous research and diagnostic applications. Its specific isomeric form provides advantages in certain high-resolution techniques compared to mixed isomer preparations.
Nucleic Acid Analysis
One of the primary applications of 6-TAMRA-SE is in nucleic acid analysis, particularly in DNA sequencing. The compound has been historically significant as one of the traditional fluorophores employed in automated DNA sequencing technologies . Its specific spectral characteristics allow for the creation of fluorescently labeled primers and probes with distinct detection profiles.
6-TAMRA-SE is predominantly used for labeling nucleotides and nucleic acids, offering better resolution in HPLC purification processes that are often required in nucleic acid conjugation workflows . This improved resolution is particularly valuable when precise separation of labeled components is necessary for downstream applications.
Protein and Peptide Labeling
Beyond nucleic acid applications, 6-TAMRA-SE serves as an effective reagent for protein and peptide labeling. The succinimidyl ester functionality enables efficient conjugation to primary amines, such as the N-terminus of peptides and the ε-amino groups of lysine residues in proteins .
The single isomer nature of 6-TAMRA-SE is increasingly preferred for peptide labeling applications because it provides better resolution during the HPLC purification steps that typically follow conjugation reactions . This enhanced resolution facilitates the separation of labeled peptides from unlabeled species and reaction byproducts.
High-Resolution Analytical Techniques
6-TAMRA-SE finds particular utility in high-resolution analytical techniques, including capillary electrophoresis and other separation methods . The defined isomeric structure produces consistent migration patterns and spectral characteristics, which are essential for reproducible analytical results.
Comparison with Related Fluorophores
6-TAMRA-SE belongs to a family of rhodamine-based fluorophores and exists alongside various structural analogs and alternative reactive dyes. Understanding its position within this broader landscape provides context for selecting appropriate fluorescent labels for specific applications.
Comparison with Other TAMRA Isomers
The 6-isomer of TAMRA demonstrates distinct properties compared to the 5-isomer and mixed isomer preparations. These differences influence their respective utilities in various applications.
Fluorophore | Excitation (nm) | Emission (nm) | Notable Characteristics |
---|---|---|---|
6-TAMRA-SE | 540-552 | 565-578 | Preferred for nucleic acid labeling and high-resolution applications |
5-TAMRA-SE | 552 | 578 | Alternative TAMRA isomer with slightly different properties |
5(6)-TAMRA (mixed isomers) | 552 | 578 | Used when isomeric purity is less critical |
The single isomer preparations (5-TAMRA-SE and 6-TAMRA-SE) are increasingly preferred over mixed isomers in applications requiring high resolution, such as DNA sequencing and peptide analysis, because they provide better HPLC separation and more consistent results .
Comparison with Other Fluorophores
Within the broader landscape of fluorescent labels, 6-TAMRA-SE occupies a specific spectral niche that complements other commonly used dyes.
Fluorophore | Excitation (nm) | Emission (nm) | Extinction Coefficient (cm⁻¹ M⁻¹) |
---|---|---|---|
6-TAMRA-SE | 540-552 | 565-578 | ~90,000 |
6-FAM, SE | 493 | 517 | 83,000 |
6-ROX, SE | 578 | 604 | 82,000 |
6-HEX, SE | 533 | 559 | 73,000 |
6-JOE, SE | 520 | 545 | 75,000 |
This spectral diversity enables multiplexed detection schemes in which multiple fluorophores can be simultaneously employed without significant signal overlap . Such multiplexing capability is particularly valuable in applications like multi-color DNA sequencing, SNP genotyping, and complex protein analysis.
Current Research and Future Directions
6-TAMRA-SE continues to maintain relevance in contemporary research despite the development of newer fluorescent dyes and labeling technologies. Its established spectral characteristics, well-understood reactivity, and compatibility with various analytical platforms ensure its ongoing utility in molecular and cellular investigations.
Recent research applications involving 6-TAMRA-SE include the development of fluorescently labeled oligonucleotides for various nucleic acid detection assays, the creation of peptide-based molecular probes, and the generation of labeled antibodies for immunoassays and imaging applications . As analytical technologies continue to evolve, the role of 6-TAMRA-SE may adapt to emerging methodological requirements and research questions.
Future directions may involve the optimization of 6-TAMRA-SE derivatives with enhanced photostability, reduced pH sensitivity, or altered spectral characteristics to address specific analytical challenges. Additionally, the integration of 6-TAMRA-SE into novel bioconjugation strategies and detection platforms will likely expand its application landscape.
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